molecular formula InOPtSn B14175990 CID 71428867 CAS No. 915205-64-0

CID 71428867

Cat. No.: B14175990
CAS No.: 915205-64-0
M. Wt: 444.61 g/mol
InChI Key: QBEDAKKZLFJZDP-UHFFFAOYSA-N
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Description

CID 71428867 is a compound cataloged in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities . Based on analogous compounds in the evidence, this compound is hypothesized to belong to the class of betulin-derived inhibitors, which are triterpenoid compounds with demonstrated biological activity (e.g., enzyme inhibition, anticancer properties) .

Properties

CAS No.

915205-64-0

Molecular Formula

InOPtSn

Molecular Weight

444.61 g/mol

InChI

InChI=1S/In.O.Pt.Sn

InChI Key

QBEDAKKZLFJZDP-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[In].[Pt]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for CID 71428867 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated systems and advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: CID 71428867 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

CID 71428867 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and as a tool for drug discovery. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71428867 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Betulin derivatives share a common triterpenoid backbone modified with functional groups (e.g., hydroxyl, caffeoyl) that influence solubility, bioavailability, and target binding. Key compounds include:

Compound Name PubChem CID Molecular Formula Key Structural Features
Betulin 72326 C₃₀H₅₀O₂ Lupane skeleton with hydroxyl groups
Betulinic Acid 64971 C₃₀H₄₈O₃ Carboxylic acid group at C-28
3-O-Caffeoyl Betulin 10153267 C₄₀H₅₄O₆ Caffeoyl ester at C-3 hydroxyl
This compound 71428867 Not specified Inferred: Betulin derivative with modifications (e.g., esterification, glycosylation)

Key Observations :

  • Betulin (CID 72326) and betulinic acid (CID 64971) differ in oxidation state at C-28, affecting polarity and interaction with hydrophobic targets .
  • 3-O-Caffeoyl betulin (CID 10153267) enhances solubility and bioactivity via caffeoyl esterification, a modification likely relevant to this compound .

Functional Comparison

Betulin derivatives exhibit diverse biological activities, including inhibition of enzymes (e.g., steroid sulfotransferases) and anticancer effects. Comparisons are drawn from and cheminformatics principles :

Compound Biological Activity Mechanism of Action
Betulin Antiviral, anti-inflammatory Binds to lipid membranes and viral envelopes
Betulinic Acid Apoptosis induction in cancer cells Activates mitochondrial permeability transition
3-O-Caffeoyl Betulin Enhanced enzyme inhibition (e.g., steroid sulfotransferases) Caffeoyl group improves target binding affinity
This compound Hypothesized: Enzyme inhibition or cytotoxic activity Likely dependent on functional group modifications

Key Insights :

  • Betulinic acid’s carboxyl group enhances cytotoxicity compared to betulin, suggesting that functional group additions in this compound may similarly modulate activity .
  • Structural overlays in (Figure 8) indicate that steric and electronic compatibility with enzyme active sites drives inhibitory potency, a factor critical for this compound optimization .

Tables and Figures Referenced :

  • Table 1: Structural comparison of betulin derivatives (adapted from ).
  • Figure 8 (): 3D overlays of substrates/inhibitors, illustrating steric and electronic compatibility.

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